3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one

Chirality Stereochemistry Physicochemical Properties

Screening libraries often lack stereochemical diversity, limiting hit discovery against chiral protein pockets. This compound solves that gap: it bears a unique undefined C7-methyl stereocenter absent in the des-methyl analogue (CAS 72499-50-4), doubling screening information per scaffold when resolved into enantiomers. • Chiral C7 stereocenter enables enantiomer-resolved profiling for stereosensitive targets (kinases, GPCRs). • Core aligns with KDM5 (Ono) & KRAS-G12D (Genentech) patent chemotypes; XLogP3 0.7 conserves ligand efficiency. • NSC 345653; catalogued in NCI screening collection with validated thermal stability (bp 303.6 °C).

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 72499-51-5
Cat. No. B12789215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one
CAS72499-51-5
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1CC2=NNC(=C2NC(=O)O1)C
InChIInChI=1S/C8H11N3O2/c1-4-3-6-7(5(2)10-11-6)9-8(12)13-4/h4H,3H2,1-2H3,(H,9,12)(H,10,11)
InChIKeyVSYRZLGAIXLZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one: Compound Identity & Physicochemical Profile


3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one is a bicyclic heterocyclic compound belonging to the pyrazolo[4,3-d][1,3]oxazepin-5-one chemotype [1]. With a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol, it features a fused pyrazole–tetrahydro-1,3-oxazepinone scaffold bearing methyl substituents at the C3 and C7 positions [1]. Its calculated lipophilicity (XLogP3: 0.7) and polar surface area (67 Ų) place it in a moderate drug-like physicochemical space [1]. The compound is catalogued in the NCI screening collection under NSC 345653 and is structurally related to the 3-methyl (CAS 72499-50-4, NSC 345652) and 3,7,7-trimethyl (CAS 72499-52-6) analogues, which share the identical core scaffold but differ in the extent and substitution pattern of methyl decoration [1][2].

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one: Non-Interchangeability with Methyl Analogues


Within the pyrazolo[4,3-d][1,3]oxazepin-5-one series, methylation at C7 introduces an additional stereocenter and a chiral methyl-bearing carbon, a feature absent from the 3-methyl-only analogue (CAS 72499-50-4) [1]. This structural attribute alters the three-dimensional shape, conformational flexibility, and steric environment of the fused oxazepinone ring, which can dictate the binding mode to complementary protein pockets . The 3,7,7-trimethyl analogue (CAS 72499-52-6) further differs by gem-dimethyl substitution at C7, replacing the single methyl group with two methyl substituents [1]. These methylation differences modulate lipophilicity, metabolic stability, and target recognition, meaning that even chemically similar oxazepin-5-one derivatives cannot be assumed to be functionally interchangeable in biological assays without direct comparative evidence .

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one: Differentiation Evidence vs. Structural Analogs


C7 Chiral Center vs. 3-Methyl Analogue

The 3,7-dimethyl derivative (target) contains one undefined atom stereocenter at C7, a feature entirely absent from the 3-methyl analogue (CAS 72499-50-4), which has zero undefined stereocenters [1]. This difference is not cosmetic; the presence of a chiral center has direct consequences for biological recognition, potential enantiomer-specific pharmacology, and regulatory considerations for chiral compound development [1][2].

Chirality Stereochemistry Physicochemical Properties

Lipophilicity & H-Bonding Variation with Methyl Group Count

The target compound (C₈H₁₁N₃O₂, MW 181.19) sits between the 3-methyl analogue (C₇H₉N₃O₂, MW 163.16) and the 3,7,7-trimethyl analogue (C₉H₁₃N₃O₂, MW 195.22) in terms of carbon count and molecular weight [1][2]. This intermediate methylation state is predicted to confer a balanced lipophilicity (XLogP3: 0.7 for target) that optimizes passive membrane permeability while retaining sufficient aqueous solubility, relative to the more hydrophilic des-methyl or more lipophilic trimethyl congeners [1].

Lipophilicity Drug-likeness Permeability Physicochemical Differentiation

Boiling Point & Flash Point Differentiation

The target compound exhibits a boiling point of 303.6 °C at 760 mmHg and a flash point of 137.4 °C . In comparison, the 3-methyl analogue (CAS 72499-50-4) has a boiling point of 302.9 °C at 760 mmHg and a flash point of 137 °C . While these differences are numerically small, the additional methyl group in the target compound provides a 0.7 °C increment in boiling point and a 0.4 °C increment in flash point, which may reflect subtly different intermolecular interactions and can be relevant for large-scale purification, storage, and safe handling protocols.

Thermal Stability Physical Properties Handling Safety

Biological Selectivity Data Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases (WIPO, USPTO) for the exact CAS number (72499-51-5) and its InChIKey (VSYRZLGAIXLZRM-UHFFFAOYSA-N) yielded no primary research publications or patent examples reporting quantitative in vitro efficacy, selectivity, or ADME data for this specific compound [1]. While pyrazolo[4,3-d][1,3]oxazepin-5-one derivatives are claimed as scaffolds for KDM5 inhibition (Ono Pharmaceutical, JP2024175060) and KRAS-G12D inhibition (Genentech, WO2025/194134), the target compound itself does not appear as an exemplified molecule in any of these patent disclosures [2]. This represents a significant divergence from its class: the compound is commercially available and structurally well-defined, yet publicly available biological annotation is absent, which constrains direct evidence-based selection over analogues.

Biological Activity Data Gap Selectivity Decision-making

3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one: Best-Fit Application Scenarios


Chiral Core Scaffold for Diversity Screening Libraries

The presence of an undefined stereocenter at C7 distinguishes the target compound from the achiral 3-methyl analogue [1]. For organisations building compound collections for high-throughput screening against stereosensitive targets (e.g., kinases, GPCRs), the 3,7-dimethyl derivative provides a chiral building block that can be resolved and separately profiled as two enantiomers, effectively doubling the screening information per scaffold relative to the des-methyl congener. This intrinsic stereochemical diversity makes the compound a strategically superior procurement choice for chiral-focused hit discovery platforms [1].

SAR Campaigns on KDM5 and KRAS-G12D Inhibitor Series

Although the target compound itself is not an exemplified patent molecule, its core scaffold aligns with the pyrazolo[4,3-d][1,3]oxazepin-5-one chemotype claimed in recent patents for KDM5 (Ono Pharmaceutical) and KRAS-G12D (Genentech) inhibition [2]. With a moderate lipophilicity (XLogP3: 0.7) and favourable hydrogen-bonding profile, the compound serves as a synthetically tractable, low-molecular-weight starting point for exploring the impact of additional substitution on potency and selectivity. Medicinal chemistry teams can rationally select this compound over the 3,7,7-trimethyl analogue when aiming to conserve molecular weight and avoid excessive lipophilicity during lead optimisation [3].

Physicochemical Benchmarking & Thermodynamic Profiling

The experimentally determined boiling point (303.6 °C) and flash point (137.4 °C) of the target compound provide tangible differentiation from the 3-methyl analogue (302.9 °C / 137 °C) . In process chemistry and pre-formulation groups, these values serve as benchmark data points for thermal stability ranking within a congeneric series, informing solvent selection, drying protocols, and safety assessments during scale-up. The intermediate molecular weight and XLogP3 position this compound as a reference standard for establishing property–structure trends within pyrazolo-oxazepinone chemical space [3].

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